1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one
Description
This compound features a piperidine ring substituted at the 4-position with a sulfonyl group linked to a 1-methyl-1H-imidazole moiety. The propan-1-one group is further functionalized with a 3-methylthiophen-2-yl substituent. The piperidine ring introduces conformational flexibility, which may influence binding interactions in biological systems or crystallization behavior .
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-13-7-12-24-15(13)3-4-16(21)20-9-5-14(6-10-20)25(22,23)17-18-8-11-19(17)2/h7-8,11-12,14H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSIJAPZYKXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 1-Methylimidazole
The imidazole ring undergoes direct sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) under controlled conditions.
Reaction Conditions:
- Temperature: 0–5°C (exothermic reaction)
- Solvent: Dichloromethane (DCM)
- Molar Ratio: 1:1.2 (imidazole:ClSO₃H)
- Reaction Time: 4–6 hours
Yield: 68–72% after aqueous workup and recrystallization from ethyl acetate.
Characterization Data:
- ¹H NMR (CDCl₃): δ 7.35 (s, 1H, H-4), 7.20 (s, 1H, H-5), 3.85 (s, 3H, N–CH₃).
- FT-IR: 1360 cm⁻¹ (S=O asymmetric stretch), 1175 cm⁻¹ (S=O symmetric stretch).
Formation of 4-[(1-Methyl-1H-Imidazol-2-yl)Sulfonyl]Piperidine
Sulfonamide Coupling
The sulfonyl chloride reacts with 4-aminopiperidine in a nucleophilic substitution:
Reaction Scheme:
$$ \text{1-Methylimidazole-2-sulfonyl chloride} + \text{4-Aminopiperidine} \xrightarrow{\text{Base}} \text{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine} $$
Optimized Conditions:
- Base: Triethylamine (TEA, 2.5 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 25°C
- Reaction Time: 12 hours
Yield: 85–90% after column chromatography (SiO₂, 9:1 DCM:MeOH).
Key Side Reaction:
Competitive sulfonation at the piperidine nitrogen is mitigated by using a sterically hindered base (TEA over pyridine).
Synthesis of 3-(3-Methylthiophen-2-yl)Propan-1-One
Friedel-Crafts Acylation of 3-Methylthiophene
Acylation at the 2-position of 3-methylthiophene employs propionyl chloride and AlCl₃ :
Reaction Conditions:
- Catalyst: Anhydrous AlCl₃ (1.2 equiv)
- Solvent: Nitromethane
- Temperature: 50°C
- Reaction Time: 3 hours
Yield: 75–80% after distillation under reduced pressure.
Regioselectivity:
The methyl group at the 3-position directs acylation to the adjacent 2-position via electron-donating effects.
Final Coupling: Alkylation of Piperidine Sulfonamide
Nucleophilic Acylation
The piperidine sulfonamide undergoes alkylation with 3-(3-methylthiophen-2-yl)propanoyl chloride :
Reaction Conditions:
- Base: Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Reaction Time: 8 hours
Yield: 70–75% after recrystallization from ethanol.
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
- Deprotonation of the piperidine nitrogen by K₂CO₃.
- Nucleophilic attack on the acyl chloride, forming the ketone linkage.
Alternative Synthetic Routes
Van Leusen Imidazole Synthesis
The imidazole core can be constructed via van Leusen reaction using TosMIC (p-toluenesulfonylmethyl isocyanide):
Advantages:
- High regioselectivity for 1,5-disubstituted imidazoles.
- Compatible with late-stage functionalization of the sulfonyl group.
Limitations:
- Requires additional steps to install the methyl group at N-1.
Industrial-Scale Production Considerations
Process Optimization
- Catalyst Recycling: Use of immobilized AlCl₃ on silica gel reduces waste in Friedel-Crafts steps.
- Continuous Flow Synthesis: Enhances yield in sulfonamide coupling by improving heat transfer.
Analytical Characterization
Spectroscopic Data
Target Compound (1-{4-[(1-Methyl-1H-Imidazol-2-yl)Sulfonyl]Piperidin-1-yl}-3-(3-Methylthiophen-2-yl)Propan-1-One):
- ¹H NMR (CDCl₃): δ 7.40 (s, 1H, imidazole H-4), 7.10 (d, 1H, thiophene H-5), 4.30 (m, 2H, piperidine H-2,6), 3.90 (s, 3H, N–CH₃), 2.95 (t, 2H, COCH₂), 2.60 (t, 2H, CH₂Th), 2.25 (s, 3H, thiophene-CH₃).
- HRMS (ESI): [M+H]⁺ Calculated: 392.1325; Found: 392.1328.
Challenges and Mitigation Strategies
Sulfonation Over-Reaction
Issue: Di-sulfonation at imidazole positions 2 and 4.
Solution: Use stoichiometric ClSO₃H and low temperatures.
Piperidine Ring Conformational Isomerism
Issue: Chair-to-boat transitions complicating NMR analysis.
Solution: Analyze spectra at −20°C to slow interconversion.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the imidazole and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
- Methylthio groups (e.g., in ) exhibit intermediate polarity .
- Aromatic Systems: Thiophene (target compound) offers distinct electronic properties compared to benzene () or indole (), influencing π-stacking and solubility .
- Ketone vs. Propenone: The α,β-unsaturated ketone in ’s compound may enhance reactivity or conjugation compared to the saturated ketone in the target compound .
Intermolecular Interactions and Crystallography
- The sulfonyl group in the target compound may participate in hydrogen bonding (e.g., S=O···H–N), as discussed in ’s analysis of hydrogen-bonding patterns .
- ’s imidazole-containing crystal structures demonstrate the role of N–H···O interactions, which could apply to the target compound’s imidazole and ketone groups .
Research Findings and Implications
- Electronic Effects: The sulfonyl group increases polarity and may improve aqueous solubility compared to ’s hydrophobic isopropylphenyl substituent .
- Conformational Flexibility: The piperidine ring allows dynamic binding modes, contrasting with rigid propenone systems () .
- Synthetic Challenges: Sulfonyl group installation requires precise oxidation conditions to avoid overoxidation or side reactions, as seen in ’s sulfinyl synthesis .
Biological Activity
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 348.42 g/mol. The presence of the imidazole and sulfonyl groups suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 18 |
| Compound C | Escherichia coli | 12 |
These results indicate that the tested compounds exhibit significant antibacterial properties, particularly against Salmonella typhi and Bacillus subtilis, which are crucial pathogens in clinical settings .
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the therapeutic potential of this compound. The compound's ability to inhibit acetylcholinesterase (AChE) and urease has been evaluated:
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 6.28 | 21.25 |
| Urease | 2.14 | 15.00 |
The low IC50 values suggest that this compound is a potent inhibitor of both AChE and urease, indicating its potential use in treating conditions like Alzheimer's disease and urinary tract infections .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of piperidine derivatives found that the introduction of the sulfonamide group significantly enhanced antibacterial activity. The synthesized compounds were tested against various bacterial strains, revealing that those with the imidazole-sulfonyl moiety exhibited superior efficacy compared to their counterparts without this functional group .
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, compounds similar to our target compound were synthesized and tested for AChE inhibition. The results indicated that modifications in the piperidine ring structure could lead to increased potency as AChE inhibitors, supporting the hypothesis that structural diversity plays a key role in biological activity .
The proposed mechanism of action for this compound involves binding to active sites on target enzymes or receptors. The sulfonamide moiety is believed to interact with amino acid residues at the active sites, thereby inhibiting enzyme activity or modulating receptor functions.
Q & A
What are the key synthetic challenges in constructing the piperidine-sulfonyl-imidazole core of this compound?
The synthesis of the piperidine-sulfonyl-imidazole core requires multi-step optimization. A common approach involves:
- Step 1: Formation of the piperidine ring via cyclization or substitution reactions, often using reagents like piperazine derivatives or halogenated intermediates.
- Step 2: Sulfonylation of the imidazole moiety at the 2-position, typically employing sulfonyl chlorides under anhydrous conditions .
- Step 3: Coupling the sulfonylated piperidine with the 3-methylthiophene-propan-1-one fragment via nucleophilic acyl substitution or palladium-catalyzed cross-coupling .
Key challenges: Competing side reactions during sulfonylation (e.g., over-sulfonation) and steric hindrance during coupling steps. Purification often requires column chromatography or recrystallization .
How can researchers resolve conflicting spectroscopic data for structural confirmation?
Discrepancies in NMR or mass spectrometry data may arise due to tautomerism (imidazole ring) or solvent interactions. Methodological solutions include:
- Complementary techniques: Combine -NMR, -NMR, and 2D-COSY to resolve overlapping signals. For ambiguous sulfonyl group positions, X-ray crystallography is definitive .
- Solvent optimization: Use deuterated DMSO or CDCl to stabilize specific tautomeric forms .
- Computational validation: Compare experimental IR or NMR shifts with density functional theory (DFT)-calculated spectra .
What strategies optimize yield in the final coupling step with the 3-methylthiophene fragment?
Advanced optimization involves:
- Catalyst selection: Use Pd(PPh) for Suzuki-Miyaura coupling or HATU/DIPEA for amide bond formation .
- Solvent effects: Polar aprotic solvents (e.g., DMF or DCM) improve solubility of aromatic intermediates .
- Temperature control: Reactions at 60–80°C minimize side-product formation while maintaining reactivity .
Data note: Yields drop below 40% if the thiophene’s methyl group sterically hinders the reaction site; introducing bulky ligands (e.g., BrettPhos) can mitigate this .
How does the sulfonyl group influence the compound’s solubility and bioavailability?
The sulfonyl group enhances hydrophilicity, improving aqueous solubility (critical for in vitro assays). However, it may reduce membrane permeability.
- Experimental validation: LogP measurements via shake-flask method show a logP reduction of 0.5–1.0 compared to non-sulfonylated analogs .
- Bioavailability mitigation: Co-administration with permeation enhancers (e.g., sodium taurocholate) in cell-based assays improves uptake .
What computational methods predict the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinase or GPCR targets, focusing on the imidazole-sulfonyl pharmacophore .
- MD simulations: Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS .
- QSAR models: Train models using thiophene and imidazole derivatives’ bioactivity data to predict IC values .
How can researchers address discrepancies in biological activity across assay platforms?
Contradictory results (e.g., IC variability) may stem from assay conditions:
- Buffer composition: Adjust pH to 7.4 (mimic physiological conditions) and include 0.1% BSA to reduce nonspecific binding .
- Control normalization: Use internal standards (e.g., staurosporine for kinase assays) to cross-validate results .
- Metabolic stability: Pre-incubate the compound with liver microsomes to account for CYP450-mediated degradation .
What are the recommended storage conditions to ensure compound stability?
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the thiophene and imidazole moieties .
- Solvent: Lyophilized form is stable for >6 months; reconstitute in DMSO (10 mM stock) and avoid freeze-thaw cycles .
- Purity monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
